molecular formula C6H14N2O2 B231605 3,5-Diaminohexanoate CAS No. 17027-83-7

3,5-Diaminohexanoate

Cat. No.: B231605
CAS No.: 17027-83-7
M. Wt: 146.19 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 3,5-dioxohexanoic acid using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of hexanoic acid, 3,5-diamino-, can involve biotechnological approaches. For instance, certain anaerobic bacteria like Clostridium kluyveri can produce hexanoic acid from ethanol and acetate . These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminohexanoate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Diaminohexanoate, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 3,5-diamino-, involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules, and as a Bronsted acid, donating protons to acceptor molecules . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diaminohexanoate, is unique due to its specific placement of amino groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

17027-83-7

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(3S,5S)-3,5-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)O)N)N

SMILES

CC(CC(CC(=O)O)N)N

Canonical SMILES

CC(CC(CC(=O)O)N)N

physical_description

Solid

Synonyms

3,5-diaminohexanoate
3,5-diaminohexanoate dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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